molecular formula C11H15NO2 B15112870 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine

2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine

Cat. No.: B15112870
M. Wt: 193.24 g/mol
InChI Key: UFNJHLLPBSTKFF-UHFFFAOYSA-N
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Description

2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxolan-3-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methyl-3-hydroxypyridine and oxirane (ethylene oxide).

    Reaction Conditions: The hydroxyl group of 2-methyl-3-hydroxypyridine is first converted to a suitable leaving group, such as a tosylate, using tosyl chloride and a base like pyridine.

    Nucleophilic Substitution: The tosylate is then reacted with oxirane under basic conditions to form the oxolan-3-ylmethoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonylated pyridine derivatives.

Scientific Research Applications

2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-ylmethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    3-(Oxolan-3-ylmethoxy)pyridine: Lacks the methyl group at the 2-position.

    2-Methyl-3-[(oxolan-3-yl)methoxy]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl group and the oxolan-3-ylmethoxy group provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-3-(oxolan-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15NO2/c1-9-11(3-2-5-12-9)14-8-10-4-6-13-7-10/h2-3,5,10H,4,6-8H2,1H3

InChI Key

UFNJHLLPBSTKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCOC2

Origin of Product

United States

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